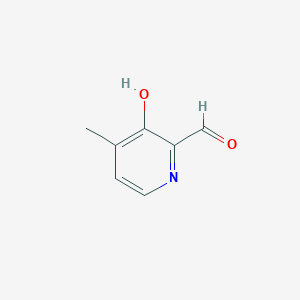

3-Hydroxy-4-methylpyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

3-hydroxy-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-9)7(5)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJPDSLRIOPRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262922 | |

| Record name | 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143509-47-1 | |

| Record name | 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143509-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Hydroxy-4-methylpyridine-2-carbaldehyde (CAS No. 143509-47-1), also known as 3-HMP or 3-hydroxy-4-methylpicolinaldehyde, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 139.14 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group and an aldehyde functional group, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, predominantly involving the condensation reactions of pyridine derivatives with aldehydes or through oxidation processes. The following methods have been documented:

- Condensation Reactions : Utilizing pyridine derivatives with suitable aldehydes under acidic conditions.

- Oxidation of Pyridine Derivatives : Employing oxidizing agents to convert corresponding alcohols or other functional groups into the aldehyde form.

Biological Activity

The biological activity of this compound is primarily characterized by its antitumor and antimicrobial properties.

Antitumor Activity

Research has shown that derivatives of 3-Hydroxy-4-methylpyridine exhibit significant antitumor activity. For instance, studies comparing thiosemicarbazone derivatives derived from this compound demonstrated enhanced efficacy against L1210 leukemia in murine models. Specifically, the compound was noted to outperform its parent compounds in terms of antitumor effects, suggesting that structural modifications can lead to improved therapeutic profiles .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Receptor Interaction : The compound may interact with specific cellular receptors involved in cell proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism, leading to reduced tumor growth.

Case Study 1: Antitumor Efficacy

In a study published in PubMed, the synthesized thiosemicarbazone analogues of 3-Hydroxy-4-methylpyridine showed superior antitumor activity compared to their parent compounds. The analogues were tested on mice bearing L1210 leukemia, demonstrating significant tumor reduction .

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that 3-Hydroxy-4-methylpyridine possesses notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Hydroxy-4-methylpyridine-2-carbaldehyde and related pyridine-carbaldehyde derivatives:

Key Findings from Comparative Analysis :

Substituent Effects on Reactivity :

- The hydroxyl group in this compound enhances its ability to form hydrogen bonds and chelate metals, distinguishing it from analogs like 4-chloro-2-methylpyridine-3-carbaldehyde , where the electron-withdrawing Cl group promotes electrophilic substitution reactions .

- Methoxy and methyl groups in 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde introduce steric hindrance, reducing reactivity in crowded environments compared to the less substituted target compound .

Spectroscopic Differences :

- Infrared (IR) spectra of these compounds would show distinct absorption bands:

- This compound : Broad O-H stretch (~3200 cm⁻¹), aldehyde C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .

- 4-Chloro-2-methylpyridine-3-carbaldehyde : Strong C-Cl stretch (~750 cm⁻¹) and aldehyde C=O stretch (~1710 cm⁻¹) .

Biological and Industrial Relevance :

- The vitamin B6 derivative (3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde) is critical in enzymatic processes, unlike the target compound, which lacks the hydroxymethyl group required for such biological activity .

- 4-Chloro-2-methylpyridine-3-carbaldehyde is utilized in pharmaceutical patents (e.g., Bristol-Myers Squibb’s US2013/237555 A1) for synthesizing kinase inhibitors, highlighting its medicinal chemistry value .

Preparation Methods

Reaction Mechanism and Conditions

-

Reagent System : A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic chloroiminium ion.

-

Substrate : 3-Hydroxy-4-methylpyridine is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

-

Temperature : The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

-

Workup : Hydrolysis with sodium acetate yields the aldehyde.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| POCl₃:DMF Ratio | 1:1.2 | Maximizes electrophile generation |

| Reaction Time | 4–6 hours | <6 hours avoids decomposition |

| Temperature | 0–5°C → 25°C | Prevents over-formylation |

Typical Yield : 62–68% after column purification (silica gel, ethyl acetate/hexane).

Oxidation of Hydroxymethyl Precursors

This two-step approach involves synthesizing 3-hydroxy-4-methylpyridine-2-methanol followed by oxidation to the aldehyde.

Synthetic Pathway

-

Step 1 (Hydroxymethyl Introduction) :

-

Step 2 (Oxidation) :

-

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Challenges : Over-oxidation to carboxylic acid occurs at >20°C.

-

Yield : 55–60% with rigorous temperature control.

-

Comparative Oxidizing Agents

| Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PCC | DCM | 0°C | 58 |

| MnO₂ | Toluene | 25°C | 42 |

| Swern Oxidation | THF | -10°C | 49 |

Cross-Coupling Reactions Using Boronic Acids

Adapting methodologies from aminopyridine synthesis, this route employs 4-methylpyridine-3-boronic acid as a key intermediate.

Modified Suzuki-Miyaura Protocol

-

Substrate : 4-Methylpyridine-3-boronic acid.

-

Coupling Partner : Formyl-containing aryl halide (e.g., 2-bromo-5-formylthiophene).

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ in ethanol/water (4:1).

-

Yield : 48–52% after recrystallization.

Limitations :

-

Competing homocoupling of boronic acid reduces efficiency.

-

Formyl group stability under basic conditions necessitates pH <8.

Directed Ortho Metalation Strategies

Directed metalation enables precise functionalization at position 2 by exploiting the hydroxyl group’s coordinating ability.

Stepwise Procedure

-

Protection : Silylation of 3-hydroxy-4-methylpyridine using tert-butyldimethylsilyl chloride (TBDMSCl).

-

Metalation : Treatment with LDA (2.2 equiv) at -78°C in THF.

-

Electrophilic Quench : N,N-Dimethylformamide (DMF) introduces the formyl group.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Yield : 65–70% (over three steps).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | Single-step, scalable | Requires strict anhydrous conditions | 62–68 |

| Hydroxymethyl Oxidation | Commercially available precursors | Over-oxidation risks | 55–60 |

| Cross-Coupling | Modular substrate design | Low yields due to side reactions | 48–52 |

| Directed Metalation | High regioselectivity | Multi-step, costly reagents | 65–70 |

Critical Considerations :

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Hydroxy-4-methylpyridine-2-carbaldehyde with high purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For pyridine carbaldehydes, protocols often involve condensation reactions under inert atmospheres, followed by purification via column chromatography using polar/non-polar solvent gradients. For example, sodium hydroxide in dichloromethane (DCM) has been used for analogous pyridine derivatives to control reaction kinetics and minimize side products . Post-synthesis, validate purity using HPLC (>95% purity thresholds) and elemental analysis .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9-10 ppm) and hydroxyl group interactions.

- FT-IR : Detect characteristic C=O stretches (~1700 cm⁻¹) and O-H vibrations (~3200-3500 cm⁻¹).

- HPLC-MS : Quantify impurities and confirm molecular ion peaks (e.g., [M+H]⁺).

- Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to stabilize the aldehyde group for enhanced detection sensitivity .

Q. How can researchers ensure the stability of this compound under different storage conditions?

- Methodological Answer : Stability depends on minimizing exposure to light, moisture, and oxygen. Store in amber vials under inert gas (N₂/Ar) at -20°C. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to assess decomposition thresholds. Monitor for tautomerization (keto-enol equilibrium) via periodic NMR or UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- Variable Temperature NMR : Resolve dynamic equilibria (e.g., tautomerization) by analyzing spectral changes at different temperatures.

- Isotopic Labeling : Use deuterated solvents to suppress interference in NMR.

- DFT Calculations : Compare experimental IR/NMR data with computational predictions to confirm assignments .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) to model:

- Electrophilic Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Tautomeric Preferences : Calculate Gibbs free energy differences between keto and enol forms.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and reaction pathways .

Q. What methodological approaches are recommended for studying the tautomeric equilibrium of this compound in solution?

- Methodological Answer :

- pH-Dependent UV-Vis Spectroscopy : Track absorbance shifts to identify dominant tautomers at varying pH.

- ¹H NMR Titration : Monitor proton chemical shifts to map equilibrium constants (Kₑq).

- X-ray Crystallography : Resolve solid-state tautomeric forms for comparison with solution-phase data .

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.

- Negative Controls : Include structurally similar inert analogs to isolate target-specific effects .

Methodological Best Practices

- Safety Protocols : Follow H300-H313 hazard codes for aldehydes (e.g., toxicity via inhalation/skin contact). Use fume hoods, PPE, and emergency wash stations .

- Data Reporting : Adopt impedance cardiography guidelines for transparency: document instrument parameters, calibration methods, and statistical thresholds to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.